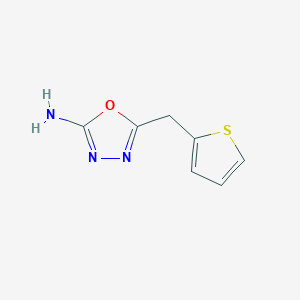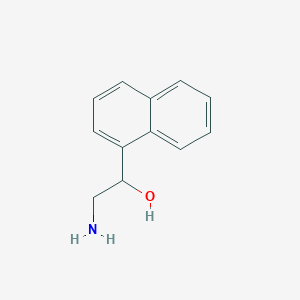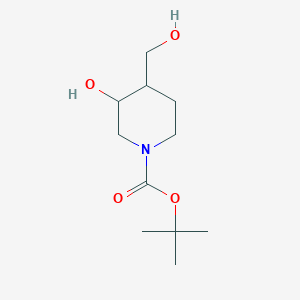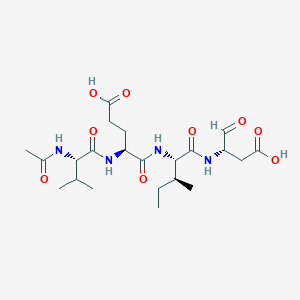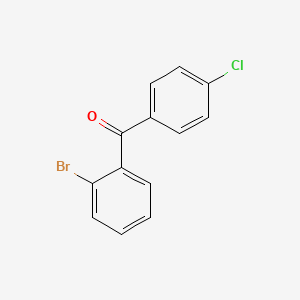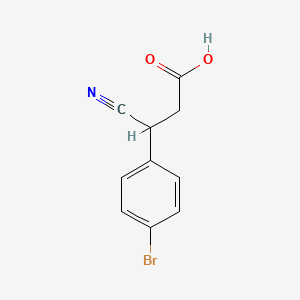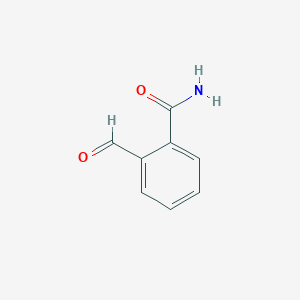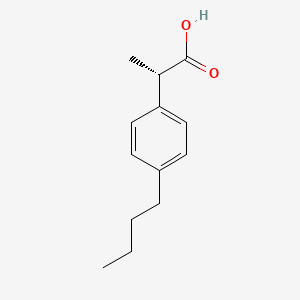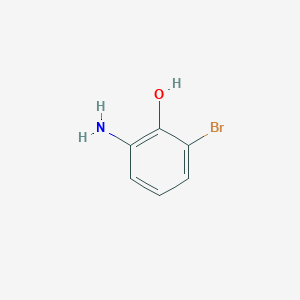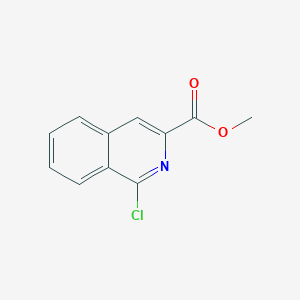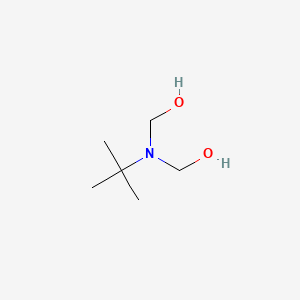
1-(3-Bromophenyl)cyclobutanecarboxylic acid
Descripción general
Descripción
1-(3-Bromophenyl)cyclobutanecarboxylic acid is a compound that can be associated with the broader class of cyclobutanecarboxylic acids, which are characterized by a four-membered cyclobutane ring attached to a carboxylic acid functional group. The presence of a 3-bromophenyl group indicates a bromine atom substituted at the third position of the phenyl ring, which is attached to the cyclobutane structure.
Synthesis Analysis
The synthesis of cyclobutanecarboxylic acid derivatives can be complex due to the inherent strain in the four-membered ring. An example of a related synthesis is the production of 3-oxocyclobutanecarboxylic acid, which was achieved from methanol, acetone, and bromine through a series of reactions including bromination, cyclization, salification, and hydrolysis, with an overall yield of 44.07% . Although this does not directly describe the synthesis of 1-(3-Bromophenyl)cyclobutanecarboxylic acid, it provides insight into the type of reactions that might be involved in its synthesis, such as halogenation and ring formation.
Molecular Structure Analysis
The molecular structure of cyclobutanecarboxylic acid derivatives has been studied using X-ray diffraction methods. For instance, the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid revealed that the cyclobutane ring is puckered with significant dihedral angles, and the bond joining the substituted ring atoms can be elongated due to steric crowding . This information suggests that 1-(3-Bromophenyl)cyclobutanecarboxylic acid would also exhibit a puckered ring and potentially similar bond length alterations due to the presence of the bromophenyl substituent.
Chemical Reactions Analysis
Cyclobutanecarboxylic acid derivatives can participate in various chemical reactions. For example, cyclobuta(b)biphenylene-1-carboxylic acid was synthesized through photochemical ring-contraction, indicating that cyclobutanecarboxylic acids can be involved in photochemical processes . Additionally, cyclobuta(1,2-d)benzyne, a related reactive intermediate, can be generated and trapped with furan or undergo dimerization in the absence of trapping agents . These studies demonstrate the reactivity of cyclobutane-containing compounds and suggest that 1-(3-Bromophenyl)cyclobutanecarboxylic acid could also engage in similar types of reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutanecarboxylic acid derivatives are influenced by their molecular structure. The puckering of the cyclobutane ring and the nature of the substituents can affect properties such as melting point, boiling point, and solubility. The steric effects of substituents, such as the 3-bromophenyl group, can also impact the acidity of the carboxylic acid group and the overall stability of the molecule. While specific data for 1-(3-Bromophenyl)cyclobutanecarboxylic acid is not provided, the studies on related compounds offer a foundation for predicting its properties .
Aplicaciones Científicas De Investigación
Structural and Conformational Studies
1-(3-Bromophenyl)cyclobutanecarboxylic acid and its derivatives are explored for their structural and conformational properties. For instance, studies on similar compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been conducted using X-ray diffraction methods to understand their crystal structures and conformations (Reisner et al., 1983).
Synthesis and Chemical Transformation
The compound has been used in chemical synthesis. For example, 1-aminocyclobutanecarboxylic acid was synthesized using 1-bromo-cyclobutanecarboxylic acid (Fu Zhi-feng, 2004). Similarly, other synthetic applications include the creation of potential BNCT (Boron Neutron Capture Therapy) agents (Srivastava et al., 1997).
Advanced Material and Therapy Applications
Derivatives of 1-(3-Bromophenyl)cyclobutanecarboxylic acid are being investigated for their potential in advanced materials and therapies. For instance, synthesis of boronated aminocyclobutanecarboxylic acids for use in boron neutron capture therapy was explored (Kabalka & Yao, 2004).
Polymerization and Organic Synthesis
The compound and its derivatives are also crucial in polymerization and organic synthesis studies. For instance, the synthesis of 3-Oxocyclobutanecarboxylic acid demonstrates its application in organic synthesis and polymer preparation (Huang Bin & Zhang Zheng-lin, 2010).
Development of Novel Compounds and Pharmaceutical Applications
Research has also focused on developing novel compounds and potential pharmaceutical applications. For example, the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for tumor delineation in positron emission tomography is a notable application (Shoup & Goodman, 1999).
Additional Research Aspects
Further research involving bromine addition to cyclobutene derivatives and studies on halogenated cyclobutanecarboxylic acids provide more insights into the chemical behavior and potential applications of these compounds (Kikkawa et al., 1972).
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-Bromophenyl)cyclopropanecarboxylic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRGYDROYTPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588139 | |
| Record name | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)cyclobutanecarboxylic acid | |
CAS RN |
926261-31-6 | |
| Record name | 1-(3-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





